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Compound of Interest

Compound Name: Probenecid-d14

Cat. No.: B563729

Probenecid-d14: A Technical Guide for Researchers

Introduction

Probenecid-d14 is the deuterated form of Probenecid, a well-established uricosuric agent. In
Probenecid-d14, fourteen hydrogen atoms on the two propyl groups have been replaced with
deuterium. This isotopic labeling makes it a valuable tool in various research applications,
particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-
based quantification of Probenecid.[1] Its primary application is as a labeled inhibitor of the
Multidrug Resistance-Associated Protein (MRP), which prevents the cellular efflux of active

compounds.[1]

Like its non-labeled counterpart, Probenecid-d14 is a synthetic sulfonamide derivative.[2][3]
Probenecid itself was originally developed to reduce the renal excretion of penicillin, thereby
increasing its plasma concentration.[4][5] It was later found to be a potent inhibitor of uric acid
reabsorption in the kidneys, leading to its primary clinical use in the treatment of gout and
hyperuricemia.[6][7]

This guide provides an in-depth overview of the chemical properties, mechanism of action,
synthesis, and analytical methodologies related to Probenecid-d14, intended for professionals
in research and drug development.

Chemical and Physical Properties
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Probenecid-d14 shares most of its chemical and physical properties with the non-deuterated
Probenecid, with the primary difference being its increased molecular weight due to the
deuterium atoms. The properties are summarized in the table below.

Value (Probenecid-

Property Value (Probenecid) Reference
di4)
4-[(Dipropylamino- 4-
IUPAC Name d14)sulfonyl]benzoic (Dipropylsulfamoyl)be [1]
Acid nzoic acid
Benemid, Probalan, p-
Synonyms - (Dipropylsulfamoyl)be [21[61[7]
nzoic acid
Molecular Formula C13Hs5D14NO4S C13H19NO4S [1][2]
Molecular Weight 299.45 g/mol 285.36 g/mol [1112]

White or nearly white,
) o fine, crystalline
Physical Description - ) [2]
powder. Odorless with

a slightly bitter taste.

Soluble in dilute alkali,
alcohol, chloroform,

Solubility - and acetone. [8][9]
Practically insoluble in

water and dilute acids.

pKa (Strongest Acidic) - 3.53 [10]

Mechanism of Action

Probenecid exerts its biological effects by interacting with various membrane transport proteins.
While its classical use is centered on renal transporters, recent research has unveiled its
interaction with other channels, opening new avenues for its application in research.[4][9]

« Inhibition of Renal Organic Anion Transporters (OATs): Probenecid is a classical competitive
inhibitor of organic acid transport in the kidneys.[11] It primarily targets Organic Anion

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b563729?utm_src=pdf-body
https://www.scbt.com/p/probenecid-d14
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://en.wikipedia.org/wiki/Probenecid
https://synapse.patsnap.com/article/what-is-probenecid-used-for
https://www.scbt.com/p/probenecid-d14
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://www.scbt.com/p/probenecid-d14
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=5d552de5-2d18-4464-bcaf-0311fa3f080d
https://pmc.ncbi.nlm.nih.gov/articles/PMC10295187/
https://go.drugbank.com/drugs/DB01032
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10295187/
https://pubmed.ncbi.nlm.nih.gov/7011657/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) in the proximal tubules of the
kidneys.[12] By inhibiting URATL, it blocks the reabsorption of uric acid from the urine back
into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in
serum urate levels.[10][12] This is the primary mechanism for its use in treating gout.[6]

Inhibition of Drug Efflux: The same mechanism allows Probenecid to inhibit the renal
secretion of many weak organic acid drugs, such as penicillin, certain cephalosporins, and
other B-lactam antibiotics.[10][13] By competing for the same transporters, it increases the
plasma concentrations and prolongs the effects of these drugs.[7]

Interaction with Other Proteins:

o Pannexin 1 (Panx1) Hemichannels: Probenecid is known to block Panx1 hemichannels,
which are involved in inflammasome activation and the release of pro-inflammatory
signals.[6][9] This action contributes to its anti-inflammatory properties and makes it a
useful tool for studying neuroinflammation.[6][9]

o Transient Receptor Potential Vanilloid 2 (TRPV2): More recently, Probenecid has been
identified as a potent and selective agonist of TRPV2 channels.[4][5] This discovery has
spurred research into its potential effects on the cardiovascular system, where TRPV2
channels are expressed in cardiomyocytes.[4]
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Mechanism of Action of Probenecid
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Probenecid's diverse molecular targets.

Experimental Protocols
Synthesis of Probenecid

The synthesis of Probenecid-d14 would follow the same chemical route as Probenecid, but
using a deuterated starting material (di-n-propylamine-d14). The general synthesis involves the
formation of an amide bond between 4-carboxybenzene sulfonamide and di-n-propylamine.[14]
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Materials:

4-Carboxybenzene sulfonamide (PSBA)

Di-n-propylamine (or Di-n-propylamine-d14 for the labeled compound)

Methanol

Sulfuric Acid

Deionized Water

Acetone

Protocol:

» Reaction Setup: In a reaction vessel under constant stirring, charge 4.5 mL of Methanol at
room temperature (25-30 °C).[14]

o Addition of Reactants: Add 1.5 g of 4-carboxybenzene sulfonamide to the vessel, followed by
an additional 3 mL of Methanol.[14]

» Catalyst Addition: Slowly add 1.5 mL of concentrated Sulfuric Acid dropwise, maintaining the
temperature between 15-25 °C.[14] (Note: This step esterifies the carboxylic acid to protect it
during the subsequent sulfonamide formation, which is a common strategy, though the
reference describes a one-pot process). A more direct method involves reacting 4-
carboxybenzene sulfonamide with di-n-propylamine.[14] For salt formation as a purification
or modification step, Probenecid (1 mmol) can be dissolved in a solvent like acetone.[3]

» Heating: Heat the reaction mixture to 60-65 °C and maintain for approximately 8 hours with
continuous stirring.[14]

» Solvent Removal: Distill off the Methanol under atmospheric pressure, then apply a high
vacuum to remove residual solvent.[14]

e Work-up: Cool the resulting mass to 25-30 °C and add 4.5 mL of deionized water to
precipitate the product.[14]
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 Purification: The crude product can be filtered, dried, and further purified by recrystallization,
for example from an acetone-water mixture.

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the
quantification of Probenecid in various matrices, including bulk drug, pharmaceutical
formulations, and biological fluids.[2][15] When analyzing Probenecid, Probenecid-d14 is an
ideal internal standard for LC-MS methods.

Instrumentation & Conditions:
o HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).
e Column: C18 reverse-phase column (e.g., 5 um particle size, 100 x 4.6 mm).[16]

» Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile
phase of phosphate buffer (pH 5) and acetonitrile in a 70:30 (v/v) ratio.[16]

e Flow Rate: 1.0 mL/min.[16]
o Detection: UV detection at 254 nm.[16]
 Internal Standard: Probenecid-d14 for LC-MS analysis of Probenecid.

Sample Preparation (for biological fluids):

Protein Precipitation: To a plasma or serum sample, add a protein precipitating agent like
acetonitrile or methanol.

Internal Standard Spiking: Spike the sample with a known concentration of Probenecid-d14.

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated
proteins.

Injection: Collect the supernatant and inject a specific volume into the HPLC system.

Workflow and Visualization
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The following diagram illustrates a typical experimental workflow for the quantitative analysis of
Probenecid in a research setting using Probenecid-d14 as an internal standard.

Workflow for Probenecid Quantification using LC-MS
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LC-MS quantification workflow.

Applications in Research

The unique properties of Probenecid and its deuterated analog make them versatile tools in
scientific research.

e Pharmacokinetic (PK) Studies: Probenecid-d14 is an excellent internal standard for mass
spectrometry-based bioanalysis, allowing for precise and accurate quantification of
Probenecid in biological samples during PK studies.

e Drug-Drug Interaction Studies: Probenecid is used to investigate the role of OATs in the renal
clearance of other drugs.[11] By co-administering Probenecid, researchers can determine if
a new chemical entity is a substrate of these transporters.

e Neuroinflammation Research: As a blocker of Pannexin 1 channels, Probenecid is used in
preclinical models to study the mechanisms of neuroinflammation and its role in
neurodegenerative diseases.[9]

o Cardiovascular Research: The discovery of Probenecid as a TRPV2 agonist has opened up
its use as a pharmacological tool to probe the function of TRPV2 channels in cardiac muscle
and the vascular system.[4]

¢ MRP Inhibition: Probenecid-d14 serves as a labeled inhibitor to study the function and
inhibition of Multidrug Resistance-Associated Proteins (MRPs), which are critical in cancer
drug resistance and the transport of various molecules across cell membranes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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